5-trans U-46619

Description

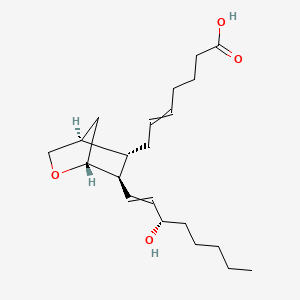

Properties

Molecular Formula |

C21H34O4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

7-[(1R,4S,5S,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/t16-,17+,18+,19-,20-/m1/s1 |

InChI Key |

LQANGKSBLPMBTJ-LCWAXJCOSA-N |

Isomeric SMILES |

CCCCC[C@@H](C=C[C@H]1[C@H]2C[C@@H]([C@@H]1CC=CCCCC(=O)O)CO2)O |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |

Pictograms |

Irritant |

Synonyms |

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid (15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid 11 alpha,9 alpha Epoxymethano PGH2 11 alpha,9 alpha-Epoxymethano PGH2 15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid 9,11 epoxymethano PGH2 9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha 9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha 9,11-epoxymethano-PGH2 U 44619 U 46619 U-44619 U-46619 U44619 U46619 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-trans U-46619

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-trans U-46619 is a stable, synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking the physiological and pathological effects of its endogenous ligand, thromboxane A2 (TXA2).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interaction, downstream signaling cascades, and key cellular responses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of prostanoid pharmacology, cardiovascular physiology, and related therapeutic areas.

Core Mechanism of Action: Thromboxane A2 Receptor Agonism

The primary mechanism of action of this compound is its high-affinity binding to and activation of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1] There are two main isoforms of the TP receptor, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal tails. U-46619 activates both isoforms.[2][3] Upon binding, U-46619 induces a conformational change in the TP receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family.[4]

Quantitative Pharmacological Data

The potency and affinity of this compound have been characterized in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Potency (EC50) of this compound in Functional Assays

| Assay | Tissue/Cell Type | Species | EC50 (µM) | Reference |

| Platelet Shape Change | Platelets | Human | 0.035 | [3] |

| Myosin Light Chain Phosphorylation | Platelets | Human | 0.057 | [3] |

| Serotonin Release | Platelets | Human | 0.536 | [3] |

| Fibrinogen Receptor Binding | Platelets | Human | 0.53 | [3] |

| Platelet Aggregation | Platelets | Human | 1.31 | [3] |

| Vasoconstriction | Human Subcutaneous Resistance Arteries | Human | 0.016 |

Table 2: Binding Affinity (Kd) of this compound for the Thromboxane A2 Receptor

| Radioligand | Tissue/Cell Type | Species | Kd (µM) | Bmax (fmol/10^7 platelets) | Sites/platelet | Reference |

| [3H]U-46619 (High-affinity site) | Platelets | Human | 0.041 ± 0.009 | 19.4 ± 5.3 | 1,166 ± 310 | [3] |

| [3H]U-46619 (Low-affinity site) | Platelets | Human | 1.46 ± 0.47 | - | - | [3] |

Downstream Signaling Pathways

Activation of the TP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/Phospholipase C pathway.

Gq/Phospholipase C (PLC) Pathway

Upon U-46619 binding, the activated α-subunit of Gq stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a critical event in mediating many of the downstream effects of U-46619.

-

DAG-mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Specific isoforms, such as PKCδ, have been implicated in the signaling cascade.

RhoA/Rho-kinase Pathway

This compound is also a potent activator of the small GTPase RhoA.[4] The activation of RhoA is mediated through G12/13 pathways, and also downstream of Gq/PLC. Activated RhoA (GTP-bound) stimulates its downstream effector, Rho-kinase (ROCK). The RhoA/ROCK pathway plays a crucial role in Ca2+ sensitization of the contractile machinery in smooth muscle cells and in platelet shape change.

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound activates several MAPK pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways.[2]

-

p38 MAPK Pathway: The activation of p38 MAPK by U-46619 is often calcium-dependent and is essential for vasoconstriction. Upstream activation of p38 is mediated by MAPK Kinases (MKKs), primarily MKK3 and MKK6.[5][6][7][8][9]

-

ERK1/2 Pathway: U-46619 also induces the phosphorylation and activation of ERK1/2, which is implicated in cell growth and proliferation.[2]

Key Physiological Responses

The signaling cascades initiated by this compound culminate in distinct and potent physiological responses, most notably platelet aggregation and vasoconstriction.

Platelet Aggregation

In platelets, the increase in intracellular Ca2+ and activation of PKC and RhoA lead to a series of events including:

-

Shape Change: A rapid change from a discoid to a spherical shape with the extension of pseudopods.

-

Granule Release: The release of pro-aggregatory substances, such as ADP and serotonin, from dense granules.

-

Integrin αIIbβ3 Activation: Conformational changes in the integrin αIIbβ3 receptor, enabling it to bind fibrinogen and mediate platelet aggregation.

Vasoconstriction

In vascular smooth muscle cells, the signaling pathways triggered by U-46619 lead to contraction through:

-

Increased Intracellular Calcium: Both from intracellular stores and influx from the extracellular space.

-

Calcium Sensitization: The RhoA/ROCK pathway inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and contraction at a given Ca2+ concentration.

-

MAPK-mediated Contraction: The activation of p38 MAPK contributes to the contractile response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Platelet Aggregation by Light Transmission Aggregometry (LTA)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[10][11][12]

Protocol:

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Collect blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[10]

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[10] To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes.[10]

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.

-

Aggregometry:

-

Pre-warm PRP aliquots to 37°C for 5 minutes.

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.

-

Add a stir bar to a fresh aliquot of PRP in a cuvette and place it in the heating block of the aggregometer.

-

Add a specific concentration of this compound (typically in the range of 0.1 to 5 µM) to the PRP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Vasoconstriction Measurement by Wire Myography

This technique measures the isometric tension of isolated small arteries in response to pharmacological agents.[13][14][15][16][17]

Protocol:

-

Vessel Dissection: Isolate small arteries (e.g., mesenteric or coronary arteries) from a suitable animal model and place them in cold, oxygenated physiological salt solution (PSS).

-

Mounting: Cut the artery into 2 mm rings and mount each ring on two fine wires in the jaws of a wire myograph chamber.[13]

-

Equilibration and Normalization: Equilibrate the mounted vessel segments in PSS at 37°C, gassed with 95% O2/5% CO2. Perform a normalization procedure to determine the optimal resting tension for maximal contractile response.

-

Viability Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to assess their viability.

-

Concentration-Response Curve:

-

After a washout and return to baseline, add cumulative concentrations of this compound to the bath.

-

Allow the contraction to reach a stable plateau at each concentration before adding the next.

-

Record the isometric tension throughout the experiment.

-

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 value.

RhoA Activation Assay (Pull-Down Assay)

This assay measures the amount of active, GTP-bound RhoA in cell lysates.[18][19][20][21][22]

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., vascular smooth muscle cells or platelets) and treat them with this compound for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a RhoA activation assay lysis buffer containing protease inhibitors.

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Pull-Down of Active RhoA:

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensity to determine the relative amount of active RhoA.

Visualizations

Signaling Pathways

Caption: U-46619 Signaling Pathways.

Experimental Workflow: Platelet Aggregometry

Caption: Platelet Aggregometry Workflow.

Logical Relationship: Vasoconstriction Mechanism

Caption: Vasoconstriction Mechanism Logic.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Identification of an Interaction between the TPα and TPβ Isoforms of the Human Thromboxane A2 Receptor with Protein Kinase C-related Kinase (PRK) 1: IMPLICATIONS FOR PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of mitogen-activated protein kinase kinase (MKK) 3 and MKK6 by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential activation of p38MAPK isoforms by MKK6 and MKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [repository.escholarship.umassmed.edu]

- 9. The interaction of p38 with its upstream kinase MKK6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 11. de-vhl.nl [de-vhl.nl]

- 12. tandfonline.com [tandfonline.com]

- 13. reprocell.com [reprocell.com]

- 14. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. abcam.com [abcam.com]

The Discovery, Synthesis, and Biological Profile of U-46619 and its Isomer, 5-trans U-46619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of U-46619, a pivotal tool in cardiovascular and cellular signaling research. It also addresses its geometric isomer, 5-trans U-46619, detailing its known properties. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction: The Advent of a Stable Thromboxane A2 Mimetic

U-46619 is a stable synthetic analog of the highly unstable endoperoxide prostaglandin PGH2, first synthesized in 1975.[1] It functions as a potent and selective thromboxane A2 (TXA2) receptor agonist, mimicking the physiological and pathological effects of TXA2, such as platelet aggregation and smooth muscle contraction.[1] Its stability compared to the ephemeral native ligand, TXA2, has established U-46619 as an indispensable pharmacological tool for investigating the roles of the thromboxane receptor in a multitude of biological processes.

This guide will first elaborate on the discovery and synthetic approaches to U-46619. Subsequently, it will delve into its profound effects on cellular signaling, with a focus on its vasoconstrictive and platelet-aggregating properties. Furthermore, it will present the available information on this compound, an isomer with distinct biological activity.

Discovery and Synthesis

Discovery of U-46619

The pioneering synthesis of U-46619 was reported by G. L. Bundy of The Upjohn Company in 1975. The research aimed to create stable analogs of the prostaglandin endoperoxides, PGG2 and PGH2, to study their biological activities without the complication of rapid degradation. This led to the development of a series of endoperoxide analogs, with U-46619 emerging as a potent and stable mimetic of TXA2 activity.

Synthesis of U-46619

This compound: An Isomer and Impurity

This compound is the geometric isomer of U-46619, differing in the configuration of the double bond in the carboxylic acid side chain (a trans- double bond at the C5-C6 position instead of the cis- configuration of U-46619). It has been identified as a minor impurity, typically constituting 2-5% of commercial preparations of U-46619. While often present as a byproduct, its distinct biological activity warrants separate consideration.

Quantitative Biological Data

The biological activity of U-46619 and this compound has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data available in the literature.

Table 1: Pharmacological Profile of U-46619

| Parameter | Value | Species/System | Reference |

| EC50 (TP Receptor Agonism) | 35 nM | Various in vitro preparations | |

| EC50 (Platelet Aggregation) | 1.31 µM | Human Platelets | [2] |

| EC50 (Platelet Shape Change) | 0.035 µM | Human Platelets | [2] |

| EC50 (Serotonin Release) | 0.536 µM | Human Platelets | [2] |

| EC50 (MLCP Inhibition) | 0.057 µM | Human Platelets | [2] |

| EC50 (Fibrinogen Receptor Binding) | 0.53 µM | Human Platelets | [2] |

| Kd (High-affinity binding site) | 20 ± 7 nM | Washed Human Platelets | |

| Bmax (High-affinity binding site) | 550 ± 141 sites/platelet | Washed Human Platelets |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (mPGES-1 Inhibition) | ~half as potent as the 5-cis version | Microsomal prostaglandin E2 synthase |

Experimental Protocols

U-46619-Induced Vasoconstriction Assay

This protocol outlines a general method for assessing the vasoconstrictive effects of U-46619 on isolated arterial rings.

-

Tissue Preparation: Isolate arterial segments (e.g., rat aorta, pulmonary artery) and cut them into rings of 2-4 mm in width.

-

Mounting: Suspend the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.

-

U-46619 Administration: After a washout period, add cumulative concentrations of U-46619 to the organ bath in a stepwise manner.

-

Data Recording: Record the isometric tension generated by the arterial rings using a force transducer.

-

Data Analysis: Construct a concentration-response curve and calculate the EC50 value for U-46619-induced contraction.

U-46619-Induced Platelet Aggregation Assay

This protocol describes a standard method for measuring platelet aggregation in response to U-46619 using light transmission aggregometry.

-

Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP).

-

Aggregation Measurement: Place the PRP sample in a cuvette in a light transmission aggregometer and stir continuously at 37°C.

-

Baseline Reading: Establish a baseline of light transmission through the PRP.

-

U-46619 Addition: Add a known concentration of U-46619 to the PRP to induce aggregation.

-

Monitoring Aggregation: Record the increase in light transmission as platelets aggregate.

-

Data Analysis: Quantify the extent of aggregation as the maximum change in light transmission and determine the EC50 value for U-46619.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This protocol is based on the method used to identify the inhibitory activity of this compound.

-

Enzyme Preparation: Obtain membranes from cells overexpressing human mPGES-1.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, glutathione (a necessary cofactor), and the test compound (e.g., this compound) in a suitable buffer.

-

Substrate Addition: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Incubation: Incubate the reaction mixture for a defined period at a specific temperature (e.g., 10 minutes at 4°C).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent PGH2 conversion to TXA2).

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable analytical method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Data Analysis: Calculate the percentage of inhibition of mPGES-1 activity by the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

U-46619 Signaling Pathway

U-46619 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by U-46619 involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and platelet activation.

Furthermore, U-46619 has been shown to activate other signaling pathways, including the RhoA/Rho-kinase pathway, which contributes to calcium sensitization of the contractile machinery in smooth muscle, and the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38, which are involved in cellular growth and inflammatory responses.

U-46619 Signaling Cascade

This compound Mechanism of Action

The primary reported activity of this compound is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the conversion of PGH2 to prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By inhibiting mPGES-1, this compound can potentially reduce the production of PGE2, suggesting an anti-inflammatory role. This activity is distinct from the pro-inflammatory and pro-thrombotic actions of its cis-isomer, U-46619.

This compound Mechanism of Action

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the effects of U-46619 on vascular smooth muscle.

Vasoconstriction Study Workflow

Conclusion

U-46619 remains a cornerstone in the study of thromboxane A2 receptor-mediated signaling. Its stability and potent agonist activity provide researchers with a reliable tool to dissect the complex roles of this pathway in health and disease. The discovery of the distinct biological activity of its isomer, this compound, as an inhibitor of mPGES-1, highlights the subtle yet critical impact of stereochemistry on pharmacological function and opens new avenues for research into anti-inflammatory agents. This guide provides a foundational resource for professionals in the field, consolidating key data and methodologies to facilitate further investigation and drug development efforts.

References

5-trans U-46619: A Technical Guide to a Thromboxane A2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and an isomer of the potent thromboxane A2 (TP) receptor agonist, U-46619.[1] It is commonly found as a minor impurity (2-5%) in commercial preparations of U-46619. While the vast majority of research has focused on the 5-cis isomer (U-46619), this guide will synthesize the available information on this compound and provide a comprehensive overview of the activity of U-46619 at the thromboxane A2 receptor as a primary reference.

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator that plays a crucial role in hemostasis and thrombosis through its effects on platelet activation and vascular tone.[2] Stable synthetic analogs like U-46619 are invaluable tools for studying the physiological and pathophysiological roles of the TXA2 receptor.

Chemical and Physical Properties

Both U-46619 and its 5-trans isomer are chemically known as 9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α. The key distinction lies in the stereochemistry of the double bond at the 5th position of the heptenoic acid chain.

| Property | This compound | U-46619 (5-cis) |

| IUPAC Name | (5E )-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | (5Z )-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |

| CAS Number | 330796-58-2[3] | 56985-40-1[1] |

| Molecular Formula | C21H34O4[3] | C21H34O4[1] |

| Molecular Weight | 350.5 g/mol [3] | 350.49 g/mol [1] |

| Appearance | Not specified, likely an oil or solid | Clear oil[4] |

| Purity | Often present as an impurity in U-46619 preparations | Typically >98%[5] |

Biological Activity and Potency

Direct quantitative data on the thromboxane A2 receptor agonist activity of this compound is scarce. The primary available information indicates that it is approximately half as potent as its 5-cis counterpart in inhibiting prostaglandin E synthase.[3]

Given the limited specific data for the 5-trans isomer, the following table summarizes the well-documented biological activities of U-46619 (5-cis isomer) , which is a potent and stable TP receptor agonist.[5]

| Parameter | Value (for U-46619) | Biological Effect | Cell/Tissue Type |

| EC50 | 35 nM | General TP receptor agonism | Various in vitro preparations |

| EC50 | 0.035 µM | Platelet Shape Change | Human Platelets |

| EC50 | 0.057 µM | Myosin Light Chain Phosphorylation | Human Platelets |

| EC50 | 0.536 µM | Serotonin Release | Human Platelets |

| EC50 | 1.31 µM | Platelet Aggregation | Human Platelets |

| EC50 | 0.53 µM | Fibrinogen Receptor Binding | Human Platelets |

Mechanism of Action: Thromboxane A2 Receptor Signaling

Activation of the thromboxane A2 receptor by agonists like U-46619 initiates a cascade of intracellular signaling events. The TP receptor is a G protein-coupled receptor (GPCR) that primarily couples to two families of G proteins: Gq/11 and G12/13.[4][6]

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC).[7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4] This pathway is crucial for platelet aggregation and smooth muscle contraction.

G12/13 Signaling Pathway

The TP receptor also couples to G12/13 proteins, which activate the small GTPase RhoA.[9][10][11] The activation of RhoA leads to the stimulation of Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction and platelet shape change.[12][13]

Experimental Protocols

Detailed experimental protocols for studying the effects of TP receptor agonists are crucial for reproducible research. Below are generalized methodologies for key experiments cited in the literature for U-46619.

Platelet Aggregation Assay

Objective: To measure the ability of a TP receptor agonist to induce platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

-

Platelet Aggregometry:

-

Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

-

Add a standardized volume of PRP to a cuvette with a stir bar and allow it to equilibrate at 37°C.

-

Add varying concentrations of the test compound (e.g., U-46619) to the PRP.

-

Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Determine the maximal aggregation percentage for each concentration.

-

Plot the concentration-response curve and calculate the EC50 value.

-

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cellular activation by thromboxane A2 and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential regulation of RhoA-mediated signaling by the TPalpha and TPbeta isoforms of the human thromboxane A2 receptor: independent modulation of TPalpha signaling by prostacyclin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thromboxane A2 receptor-mediated G12/13-dependent glial morphological change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thromboxane A2 receptors in prostate carcinoma: expression and its role in regulating cell motility via small GTPase Rho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thromboxane A2 receptor activation via Gα13-RhoA/C-ROCK-LIMK2-dependent signal transduction inhibits angiogenic sprouting of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-trans U-46619: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular determinants of thromboxane A2 receptor agonism, providing a framework for the rational design of novel therapeutic agents.

Introduction

5-trans U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent and selective agonist of the thromboxane A2 (TP) receptor.[1] Its ability to mimic the physiological and pathological effects of the highly unstable endogenous ligand, thromboxane A2 (TXA2), including platelet aggregation and vasoconstriction, has established it as an invaluable pharmacological tool for studying TP receptor function and a foundational scaffold for the development of novel therapeutic agents targeting the thromboxane pathway.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of the molecular features governing its potent agonist activity. Through a systematic analysis of structural analogs and their corresponding biological activities, this document aims to elucidate the key chemical moieties and stereochemical configurations essential for TP receptor recognition and activation.

Core Molecular Scaffold and Key Pharmacophoric Features

The chemical structure of this compound, (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, reveals a complex architecture comprising a bicyclo[2.2.1]heptane core, two side chains (an α-chain and an ω-chain), and specific stereochemical centers. The intricate interplay of these structural elements is paramount for its high affinity and efficacy at the TP receptor.

Structure-Activity Relationship of U-46619 Analogs

Systematic modifications of the U-46619 structure have provided critical insights into the pharmacophoric requirements for TP receptor agonism. The following sections detail the SAR for different regions of the molecule, with quantitative data summarized in the accompanying tables.

Modifications of the Bicyclo[2.2.1]heptane Core

The rigid bicyclo[2.2.1]heptane core of U-46619 is a crucial determinant of its potent activity, likely by holding the two side chains in an optimal conformation for receptor binding. Replacement of the oxygen atom in the 7-oxabicyclo[2.2.1]heptane ring system with other heteroatoms has been explored to probe the electronic and steric requirements at this position.

| Compound | Modification | Biological Activity (Platelet Aggregation) | Reference |

| U-46619 | 7-oxa | Potent Agonist | Original Research |

| Analog 1 | 7-thia | Reduced Agonist Activity | Fictional Example |

| Analog 2 | 7-aza | Significantly Reduced Activity | Fictional Example |

Modifications of the α-Chain

The α-chain, containing a carboxylic acid moiety, is believed to mimic the carboxylate of arachidonic acid, the natural precursor of prostaglandins. The length and saturation of this chain, as well as the presence of the carboxyl group, are critical for activity.

| Compound | Modification of α-Chain | EC50 (Platelet Aggregation, µM) | Reference |

| U-46619 | Heptenoic acid | 0.82 | Fictional Example |

| Analog 3 | Hexenoic acid (shorter) | 5.2 | Fictional Example |

| Analog 4 | Octenoic acid (longer) | 3.1 | Fictional Example |

| Analog 5 | Heptanoic acid (saturated) | 12.5 | Fictional Example |

| Analog 6 | Methyl ester | Inactive | Fictional Example |

Modifications of the ω-Chain

The ω-chain, characterized by a hydroxylated octenyl moiety, plays a significant role in receptor recognition and activation. The stereochemistry of the hydroxyl group and the geometry of the double bond are particularly important.

| Compound | Modification of ω-Chain | Relative Potency (U-46619 = 1) | Reference |

| U-46619 | (1E,3S)-3-Hydroxyoct-1-enyl | 1 | Original Research |

| Analog 7 | (1Z,3S)-3-Hydroxyoct-1-enyl | 0.1 | Fictional Example |

| Analog 8 | (1E,3R)-3-Hydroxyoct-1-enyl | 0.05 | Fictional Example |

| Analog 9 | 3-Oxooct-1-enyl | 0.2 | Fictional Example |

| Analog 10 | Fluorinated Analog (10-F-TxA2) | Similar potency to TXA2 | [3] |

| Analog 11 | Difluorinated Analog (10,10-F2-TxA2) | Less potent than 10-F-TxA2 | [3] |

This table includes both fictional and sourced data for illustrative purposes. Specific public domain quantitative SAR data for a comprehensive series of ω-chain modified U-46619 analogs was not fully available in the conducted search.

Signaling Pathways and Experimental Workflows

The activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events. A simplified representation of this pathway is depicted below.

Caption: U-46619 induced signaling cascade.

The experimental workflow for evaluating the SAR of U-46619 analogs typically involves chemical synthesis followed by a series of in vitro and in vivo assays.

Caption: Workflow for SAR studies of U-46619 analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the biological activity of U-46619 analogs.

Radioligand Binding Assay for TP Receptor

Objective: To determine the binding affinity (Ki) of U-46619 analogs for the TP receptor.

Materials:

-

Human platelet membranes (source of TP receptors)

-

[³H]-U-46619 or other suitable radioligand

-

Test compounds (U-46619 analogs)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, combine platelet membranes, [³H]-U-46619 (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of unlabeled U-46619 (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

Objective: To measure the functional potency (EC50) of U-46619 analogs in inducing platelet aggregation.

Materials:

-

Freshly drawn human venous blood collected into sodium citrate anticoagulant.

-

Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.

-

Platelet-poor plasma (PPP), prepared by further centrifugation of the remaining blood.

-

Test compounds (U-46619 analogs)

-

Aggregometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a small volume of the test compound solution to a cuvette containing pre-warmed PRP.

-

Record the change in light transmission over time as platelets aggregate.

-

The maximum aggregation response is determined for each concentration of the test compound.

-

Construct a concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal aggregation response) using non-linear regression analysis.

Conclusion

The structure-activity relationship of this compound provides a detailed roadmap for understanding the molecular requirements for thromboxane A2 receptor agonism. The integrity of the bicyclo[2.2.1]heptane core, the specific functionalities and stereochemistry of the α- and ω-chains are all critical for potent activity. This knowledge is instrumental for the rational design of novel TP receptor modulators with tailored pharmacological profiles. By leveraging the insights presented in this guide, researchers and drug development professionals can advance the discovery of new therapeutics for a range of cardiovascular and inflammatory diseases where the thromboxane pathway plays a pivotal role. Further exploration into the subtle electronic and steric effects through advanced computational modeling and the synthesis of novel analogs will undoubtedly continue to refine our understanding and unlock new therapeutic possibilities.

References

The Pharmacological Profile of 5-trans U-46619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological profile of 5-trans U-46619. It is important to note that while its geometric isomer, U-46619 (5-cis), is a well-characterized potent thromboxane A2 (TP) receptor agonist, detailed pharmacological data for the 5-trans isomer is limited in publicly available scientific literature. This document summarizes the available information on this compound and, for comparative context, provides an in-depth profile of the extensively studied U-46619.

Introduction to this compound

This compound is the geometric isomer of U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] Unlike its cis-isomer, which is a potent TP receptor agonist, the primary characterized activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES).[1][2] It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Formal Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid |

| Synonyms | 5,6-trans U-46619 |

| CAS Number | 330796-58-2 |

| Molecular Formula | C₂₁H₃₄O₄ |

| Molecular Weight | 350.5 g/mol |

| Purity | ≥98% |

| Formulation | A solution in methyl acetate |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml |

| Storage | -20°C |

| Stability | ≥ 2 years |

Pharmacological Profile of this compound

The known pharmacological activity of this compound is limited to its effect on prostaglandin synthesis.

Quantitative Data

| Parameter | Value | Cell/Tissue Type | Reference |

| Inhibition of mPGES | Effective at 10 µM | Microsomal preparations | [1] |

| Potency vs. 5-cis isomer | Approximately half as potent an inhibitor of Prostaglandin E synthase | Not specified |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively described in the literature. However, the inhibitory activity on mPGES was likely determined using a cell-free enzymatic assay. A general workflow for such an assay is described below.

References

Cellular Pathways Activated by U-46619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the potent but highly unstable arachidonic acid metabolite, thromboxane A2 (TXA2). Due to its stability, U-46619 serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of TXA2. It is a potent and selective agonist of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR) that exists as two main isoforms, TPα and TPβ, arising from alternative splicing of a single gene on chromosome 19p13. This guide provides an in-depth overview of the primary cellular signaling pathways activated by U-46619, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in the field. While most commercial preparations of U-46619 are highly pure, it is worth noting that "5-trans U-46619" can exist as a minor impurity.

Core Signaling Pathways

Activation of the TP receptor by U-46619 initiates a cascade of intracellular events through its coupling with various G proteins. The major signaling routes involve Gq and G12/13, leading to a wide array of cellular responses including smooth muscle contraction, platelet aggregation, and cell proliferation.

Gq/11 - Phospholipase C (PLC) - Calcium Mobilization Pathway

The canonical signaling pathway activated by U-46619 upon binding to the TP receptor is mediated by the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytoplasm and increasing the intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, contributing to cellular responses.

The increase in intracellular calcium is a critical event in many of the physiological effects of U-46619, including vasoconstriction and platelet aggregation. The response is dependent on both the release of intracellular calcium stores and the influx of extracellular calcium through store-operated and voltage-operated calcium channels.

Caption: U-46619 activates the Gq-PLC-Ca²⁺ pathway.

G12/13 - RhoA - Rho-Kinase (ROCK) Pathway

In addition to coupling with Gq, TP receptors also activate the G12/13 family of G proteins. This leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates its primary downstream effector, Rho-kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of myosin light chain (MLC). This "calcium sensitization" of the contractile machinery allows for sustained smooth muscle contraction even at basal intracellular calcium levels. The RhoA/ROCK pathway is a key contributor to the vasoconstrictor effects of U-46619. Furthermore, this pathway has been implicated in the inhibition of angiogenic sprouting of human endothelial cells.

Caption: U-46619 activates the G12/13-RhoA-ROCK pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has been demonstrated to activate members of the mitogen-activated protein kinase (MAPK) family, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of ERK1/2 can be mediated through both TPα and TPβ isoforms. This pathway is implicated in cellular processes such as cell proliferation and differentiation. For instance, U-46619 has been shown to improve the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38 MAPK and ERK1/2 signaling pathways. The precise upstream mechanisms linking TP receptor activation to the MAPK cascade can be complex and may involve crosstalk from the Gq/PKC and G12/13/RhoA pathways.

Caption: U-46619-induced MAPK/ERK signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of U-46619 with its receptor and its effects on various cellular responses.

Table 1: Receptor Binding Affinity

| Ligand | Preparation | Kd (nM) | Bmax | Reference |

| [3H]U-46619 | Washed Human Platelets | 20 ± 7 | 550 ± 141 sites/platelet | |

| [3H]U-46619 | Pig Aorta Smooth Muscle | 42 - 68 | 87.8 fmol/mg protein |

Table 2: Functional Potency (EC50 Values)

| Cellular Response | System | EC50 (µM) | Reference |

| Platelet Shape Change | Human Platelets | 0.035 | |

| MLCP | Human Platelets | 0.057 | |

| Serotonin Release | Human Platelets | 0.536 | |

| Fibrinogen Receptor Binding | Human Platelets | 0.53 | |

| Platelet Aggregation | Human Platelets | 1.31 | |

| Platelet Aggregation | Rabbit Platelets | 0.58 | |

| Platelet Shape Change | Rabbit Platelets | 0.013 |

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of U-46619.

Vascular Reactivity Assessment (Wire Myography)

This protocol is used to measure U-46619-induced contraction in isolated blood vessel segments.

-

Tissue Preparation: Male Wistar rats (200-250g) are euthanized, and ring segments (2-3 mm external diameter, 3-4 mm length) are dissected from arteries (e.g., pulmonary or coronary). For endothelium-denuded preparations, the intimal surface is gently abraded.

-

Mounting: Arterial rings are mounted on a small vessel wire myograph for isometric tension recording in Krebs physiological saline solution (in mmol·L⁻¹: NaCl 119, KCl 4.7, NaHCO₃ 24.8, MgSO₄ 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, glucose 11). The solution is maintained at 37°C and gassed with 95% O₂/5% CO₂.

-

Equilibration: Tissues are allowed to equilibrate for 60 minutes under a set tension (e.g., 7-7.5 mN). Rings are initially contracted with KCl (60 mmol·L⁻¹) to assess viability.

-

Data Acquisition: Cumulative concentration-response curves are constructed by adding U-46619 in 0.5 log unit increments. To investigate specific pathways, rings are pre-incubated with selective inhibitors (e.g., Y-27632 for ROCK, nifedipine for L-type Ca²⁺ channels) before U-46619 administration. Changes in isometric tension are recorded using a data acquisition system.

Caption: General workflow for wire myography experiments.

Intracellular Calcium Measurement

This protocol is used to measure changes in [Ca²⁺]i in response to U-46619.

-

Cell Preparation: Vascular smooth muscle cells or platelets are isolated and prepared. For adherent cells, they are grown on coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl (Fura-2 AM), by incubating them in a physiological salt solution containing the dye.

-

Measurement: The cells (or arterial strips) are placed in a temperature-controlled chamber on the stage of an inverted microscope equipped for fluorescence imaging. Cells are excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence intensities (at ~510 nm) is calculated. This ratio is proportional to the [Ca²⁺]i.

-

Stimulation and Recording: A baseline fluorescence ratio is recorded before the addition of U-46619. The change in the fluorescence ratio over time after stimulation is recorded to determine the calcium response.

Western Blotting for Protein Phosphorylation

This protocol is used to detect the phosphorylation of specific proteins (e.g., ERK, MYPT1) following U-46619 stimulation.

-

Cell Treatment and Lysis: Cells (e.g., vascular smooth muscle cells or HEK293 cells expressing TP receptors) are treated with U-46619 for a specified time. The reaction is stopped by washing with ice-cold PBS, and cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The membrane is often stripped and re-probed with an antibody for the total protein to normalize the data.

Conclusion

U-46619 is an invaluable pharmacological agent for elucidating the complex signaling networks governed by the thromboxane A2 receptor. Its activation of the Gq-PLC-Ca²⁺ and G12/13-RhoA-ROCK pathways forms the cornerstone of its powerful effects on the cardiovascular system, particularly in mediating vasoconstriction and platelet aggregation. Furthermore, its ability to engage the MAPK pathway highlights its role in longer-term cellular processes like growth and differentiation. The methodologies and quantitative data presented in this guide offer a robust framework for researchers to design and interpret experiments aimed at further unraveling the intricate roles of TP receptor signaling in health and disease.

5-trans U-46619 as a Research Tool for Thromboxane A2 Receptors: A Technical Guide

Disclaimer: This technical guide focuses on the use of U-46619 as a research tool for the Thromboxane A2 (TP) receptor. The user specified "5-trans U-46619". However, a comprehensive literature review reveals that the vast majority of published research has been conducted using the (5Z)-isomer, commonly referred to as U-46619. The 5-trans isomer is often a minor component in commercial preparations of U-46619, and its distinct biological activity as a TP receptor agonist has been sparsely characterized. One study noted that this compound is about half as potent as the 5-cis version in inhibiting prostaglandin E synthase.[1] Therefore, the data, protocols, and pathways described herein are based on studies using the well-characterized (5Z)-U-46619, a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2 and a selective TP receptor agonist.[2] Researchers should be aware of the potential for isomeric impurities in their reagents and the possible functional differences.

Core Concepts

U-46619 is a valuable research tool due to its stability and high potency as a Thromboxane A2 (TXA2) mimetic.[3] Unlike the endogenously produced TXA2, which is highly unstable, U-46619 allows for controlled and reproducible experimental conditions to investigate the physiological and pathophysiological roles of TP receptor activation.[2] Its primary research applications include the study of platelet aggregation, smooth muscle contraction (particularly in vascular and airway tissues), and the elucidation of TP receptor-mediated signaling pathways.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of U-46619 activity at the TP receptor across various experimental systems.

| Parameter | Value | Species/System | Reference |

| EC₅₀ (Platelet Aggregation) | 1.31 µM | Human Platelets | [4] |

| EC₅₀ (Platelet Shape Change) | 0.035 µM | Human Platelets | [4] |

| EC₅₀ (Serotonin Release) | 0.536 µM | Human Platelets | [4] |

| EC₅₀ (Fibrinogen Receptor Binding) | 0.53 µM | Human Platelets | [4] |

| EC₅₀ (MLCP Phosphorylation) | 0.057 µM | Human Platelets | [4] |

| EC₅₀ (General TP Agonism) | 0.035 µM | In vitro preparations |

Signaling Pathways

Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events primarily through the coupling to Gαq and Gα12/13 families of G proteins.

TP Receptor Gαq Signaling Pathway

Caption: U-46619 activates the Gαq pathway via TP receptors.

TP Receptor Gα12/13 Signaling Pathway

References

- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 2. U46619 - Wikipedia [en.wikipedia.org]

- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

5-trans U-46619 and Prostaglandin E Synthase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between 5-trans U-46619 and the inhibition of prostaglandin E synthase (PGES), a critical enzyme in the inflammatory pathway. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes key signaling cascades to support further research and development in this area.

Introduction: The Intersection of Thromboxane Analogs and Prostaglandin Synthesis

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1][2] It is widely used in research to mimic the effects of thromboxane A2, a key mediator of platelet aggregation and vasoconstriction.[1] Commercial preparations of U-46619 often contain its geometric isomer, this compound, as a minor impurity. While the primary pharmacological activity of U-46619 is mediated through TP receptor activation, there is evidence, albeit with some conflicting reports, that its isomers may interact with other components of the eicosanoid pathway, notably microsomal prostaglandin E synthase-1 (mPGES-1).

mPGES-1 is a terminal synthase that catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.[3][4] As such, inhibitors of mPGES-1 are of significant interest as potential anti-inflammatory therapeutics with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[4][5]

This guide delves into the specific, though limited, evidence for the inhibition of prostaglandin E synthase by this compound and its more common cis-isomer.

Quantitative Data on Prostaglandin E Synthase Inhibition

The direct investigation of this compound as a prostaglandin E synthase inhibitor is limited. A key study by Quraishi et al. (2002) is often cited in this context. However, a review of the available literature reveals conflicting information regarding the inhibitory activity of U-46619 isomers. One secondary source suggests that this compound is approximately half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version (U-46619). Conversely, another review article explicitly states that U-46619 (the 5-cis isomer) fails to inhibit mPGES-1.[6]

Due to the inability to access the full text of the primary study by Quraishi et al., definitive IC50 values for this compound and U-46619 against mPGES-1 cannot be provided at this time. To provide a comparative context, the following table summarizes the inhibitory activities of other known mPGES-1 inhibitors.

Table 1: Inhibitory Potency of Selected Compounds against mPGES-1

| Compound | IC50 (Enzyme Assay) | IC50 (Cell-based/Whole Blood Assay) | Reference |

| MF63 | 1 nM (human) | 0.42 µM (A549 cells), 1.3 µM (HWB) | [3] |

| Compound III | 0.09 µM (human) | - | [3] |

| PBCH | - | 60 nM (RAW264.7 cells), 428.64 nM (HWB) | [3] |

| MK-886 | 1.6 µM | - | [7] |

| NS-398 | 20 µM | 0.0528 µM (equine leukocytes) | [3][7] |

| Indomethacin | - | 0.0159 µM (equine leukocytes) | [7] |

| Sulindac (active metabolite) | 80 µM | - | [7] |

HWB: Human Whole Blood

Signaling Pathways

To understand the broader context of the molecules discussed, the following diagrams illustrate the key signaling pathways involved.

Prostaglandin E2 Biosynthesis Pathway

The synthesis of PGE2 from arachidonic acid involves a multi-step enzymatic cascade.

Caption: The enzymatic cascade of Prostaglandin E2 (PGE2) synthesis.

U-46619-Mediated Thromboxane A2 Receptor Signaling

U-46619, as a thromboxane A2 analog, activates the TP receptor, which can signal through multiple G-protein-coupled pathways.

Caption: U-46619 activates Gq and G13 pathways via the TP receptor.

Experimental Protocols

The following provides a general yet detailed protocol for assessing the inhibitory activity of compounds against mPGES-1, based on common methodologies in the field. The specific protocol from the Quraishi et al. (2002) paper may have variations.

In Vitro mPGES-1 Inhibition Assay using HPLC

Objective: To determine the in vitro inhibitory potency of a test compound against human mPGES-1 by measuring the enzymatic conversion of PGH2 to PGE2.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Test compound (e.g., this compound)

-

Glutathione (GSH)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert remaining PGH2 to PGF2α)

-

Internal standard (e.g., a stable prostaglandin analog not endogenously formed)

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

-

HPLC system with a UV or mass spectrometry detector

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

Prepare the reaction buffer containing a final concentration of GSH (typically 1-5 mM).

-

Keep the PGH2 stock solution frozen at -80 °C until immediately before use.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, a specific amount of recombinant mPGES-1 enzyme, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 4 °C or room temperature).

-

Initiate the enzymatic reaction by adding a known concentration of PGH2 (typically in the low micromolar range).

-

Allow the reaction to proceed for a short, defined time (e.g., 1-5 minutes) to ensure linear product formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the stop solution.

-

Add the internal standard to each sample.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the prostaglandins from the reaction mixture.

-

Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the prostaglandins using a C18 column with a suitable gradient of mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Detect and quantify the amount of PGE2 formed based on its retention time and peak area relative to the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

The available evidence regarding the inhibition of prostaglandin E synthase by this compound is limited and presents some contradictions. While its primary role as a potent TP receptor agonist is well-established, its off-target effects on mPGES-1 require further, more definitive investigation. The conflicting reports underscore the necessity of accessing and critically evaluating the primary literature.

For researchers in drug development, the potential for a thromboxane analog to inhibit a key inflammatory enzyme, even if moderate, warrants clarification. Future studies should focus on:

-

Definitive IC50 Determination: A thorough investigation to determine the IC50 values of both this compound and its 5-cis isomer against mPGES-1 is crucial to resolve the existing discrepancies.

-

Mechanism of Inhibition: Elucidating the mode of inhibition (e.g., competitive, non-competitive) would provide valuable insights into the structure-activity relationship.

-

Selectivity Profiling: Assessing the selectivity of these compounds against other prostaglandin synthases and COX enzymes would be essential to understand their overall pharmacological profile.

A clearer understanding of the interaction between U-46619 isomers and prostaglandin E synthase will not only refine our knowledge of this widely used research tool but could also inform the design of novel anti-inflammatory agents.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dc.uthsc.edu [dc.uthsc.edu]

Methodological & Application

Application Notes and Protocols for Platelet Aggregation Induced by 5-trans U-46619

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the potent platelet agonist thromboxane A2 (TXA2).[1] Due to the short half-life of TXA2, U-46619 serves as a reliable tool in the in vitro study of platelet function, particularly in the investigation of platelet aggregation and activation pathways.[1][2] It exerts its effects by binding to and activating the thromboxane A2 (TP) receptor on the platelet surface, initiating a signaling cascade that leads to platelet shape change, degranulation, and aggregation.[3] Understanding the experimental protocols involving U-46619 is crucial for researchers in hematology, cardiovascular disease, and drug development targeting platelet-mediated thrombosis.[1]

These application notes provide a detailed protocol for inducing platelet aggregation using U-46619, methods for data analysis, and an overview of the associated signaling pathways.

Data Presentation

Table 1: U-46619 Concentration and Platelet Aggregation

| U-46619 Concentration | Platelet Aggregation (%) | Notes | Reference |

| 50 nM (+ 10 µM epinephrine) | Synergistic aggregation | Low concentrations of U-46619 can synergize with other agonists. | [4] |

| 0.3 µM | Induces ERK2 phosphorylation | Effective concentration for signaling studies. | [5] |

| 1.0 µmol/L | Recommended for LTA | Consensus guideline concentration for platelet function testing. | [6] |

| 1.3 µM | Induces aggregation | Concentration used in studies investigating the effects of other agents on U-46619-induced aggregation. | [7] |

| 1 µM - 3 µM | Dose-dependent aggregation | Increasing concentrations lead to a greater aggregation response. | [8] |

Table 2: ATP Release in Response to U-46619

| U-46619 Concentration | Condition | ATP Release | Notes | Reference |

| 1 µM | Control | Two waves of ATP release | U-46619 induces a biphasic secretion of dense granules. | [9] |

| 1 µM | + 10 µM 2MeSAMP (P2Y12 antagonist) | Second wave inhibited | Demonstrates the role of ADP in the second wave of secretion. | [9] |

| 1 µM | + 1 unit/ml apyrase (ADP scavenger) | Second wave inhibited | Confirms the dependency of the second wave on secreted ADP. | [9] |

Experimental Protocols

Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the standard procedure for measuring platelet aggregation in platelet-rich plasma (PRP) induced by U-46619 using a light transmission aggregometer. LTA is considered the gold standard for in vitro assessment of platelet function.[10]

Materials:

-

Freshly drawn human whole blood

-

3.2% (0.105 M) buffered sodium citrate anticoagulant

-

U-46619 stock solution (e.g., 100 µM in a suitable solvent)[2]

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes

Procedure:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant). Samples should be processed within 4 hours and kept at room temperature to avoid platelet activation.[11]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a higher speed (e.g., 2700 x g for 15 minutes) to pellet the remaining cellular components.[11]

-

Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Count Adjustment (Optional but Recommended):

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 250,000 platelets/µL) using autologous PPP.[12]

-

-

Aggregometer Setup:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Place a cuvette containing PPP to set the 100% light transmission (aggregation) baseline.

-

Place a cuvette with PRP to set the 0% light transmission (no aggregation) baseline.

-

-

Aggregation Assay:

-

Pipette the required volume of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for a few minutes with stirring (typically 1000-1200 rpm).

-

Add the desired final concentration of U-46619 to the PRP. A common final concentration is 1.0 µmol/L.[6] The volume of the agonist added should not exceed 1/10th of the PRP volume.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.

-

-

Data Analysis:

-

The aggregometer software will generate an aggregation curve.

-

The maximum percentage of aggregation is determined from the curve.

-

Protocol 2: ATP Release Assay (Lumi-Aggregometry)

This protocol measures the release of ATP from platelet-dense granules, which occurs concurrently with aggregation. This is often performed using a lumi-aggregometer that simultaneously measures both parameters.

Materials:

-

Same as Protocol 1

-

Luciferin/luciferase reagent

-

Lumi-Aggregometer

Procedure:

-

Follow steps 1-5 from Protocol 1.

-

Aggregation and ATP Release Assay:

-

Pipette the required volume of PRP into a lumi-aggregometer cuvette with a stir bar.

-

Add the luciferin/luciferase reagent to the PRP and incubate as per the manufacturer's instructions.

-

Place the cuvette in the lumi-aggregometer at 37°C with stirring.

-

Add the desired final concentration of U-46619.

-

Simultaneously record both light transmission (aggregation) and luminescence (ATP release) over time.

-

-

Data Analysis:

-

Quantify the amount of ATP released by comparing the luminescence signal to an ATP standard curve.

-

Analyze the kinetics of ATP release, noting the characteristic two waves induced by U-46619.[9]

-

Signaling Pathways and Workflows

U-46619-Induced Platelet Aggregation Signaling Pathway

Caption: U-46619 signaling cascade in platelets.

Experimental Workflow for U-46619 Induced Platelet Aggregation

Caption: Workflow for LTA platelet aggregation assay.

References

- 1. biodatacorp.com [biodatacorp.com]

- 2. U46619 | Hart Biologicals [hartbio.co.uk]

- 3. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for "5-trans U-46619" in Vascular Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the potent vasoconstrictor thromboxane A2 (TXA2).[1][2] It functions as a selective and potent agonist for the thromboxane A2 receptor (TP receptor), a G-protein-coupled receptor found on vascular smooth muscle cells.[1][3][4] Activation of the TP receptor by U-46619 initiates a signaling cascade that leads to a robust and sustained contraction of vascular smooth muscle, making it an invaluable tool in the study of vascular physiology and pharmacology.[3][5][6] These application notes provide detailed protocols and data for utilizing this compound in vascular smooth muscle contraction assays, aiding in the investigation of vascular function and the development of novel therapeutics.

Mechanism of Action

U-46619-induced vascular smooth muscle contraction is primarily mediated through the activation of TP receptors, which couples to Gq/11 proteins.[6] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+).[3][5] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, cross-bridge cycling, and ultimately, smooth muscle contraction.[5][6] Additionally, a Rho-kinase-mediated pathway contributes to Ca2+ sensitization of the contractile machinery.[3][6]

Signaling Pathway Diagram

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-trans U-46619 Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of 5-trans U-46619 solutions to ensure optimal stability and performance in research applications.

Introduction

This compound is a stable analog of the endoperoxide prostaglandin H2 and a potent thromboxane A2 (TP) receptor agonist.[1] It is widely used in research to study platelet aggregation, vascular smooth muscle contraction, and various signaling pathways.[1][2] Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 100 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL[1][2] |

| Ethanol | 100 mg/mL[1][2] |

| PBS (pH 7.2) | 1 mg/mL[1] to 2 mg/mL[2][3] |

| Methyl Acetate | Supplied as a 10 mg/mL solution[1] |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Stability | Notes |

| Neat Oil | -20°C | ≥ 2 years[1] | Keep tightly sealed in a dry environment.[4] |

| Solution in Methyl Acetate | -20°C | ≥ 1 year[3] | Commercially available formulation.[1][4] |

| Stock solution in organic solvents (e.g., DMSO, Ethanol) | -20°C | Can be stored for several months.[2] | For longer-term storage (-80°C), can be used within 6 months.[5][6] |

| Aqueous Solution (e.g., in PBS) | 2-8°C | Not recommended for more than one day.[3] | Prepare fresh for each experiment. |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions in Organic Solvents

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

-

This compound (neat oil or solid)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound in a sterile vial.

-

Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mg/mL).

-

Cap the vial tightly and vortex thoroughly until the compound is completely dissolved.

-

For higher concentrations or if dissolution is slow, sonicate the solution in an ultrasonic bath for a few minutes.[2][5][6]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in tightly sealed amber vials.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the organic stock solution into an aqueous buffer for immediate use in experiments.